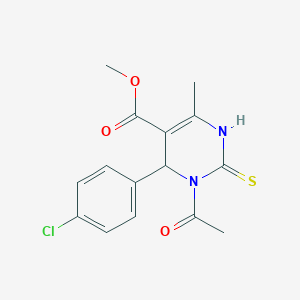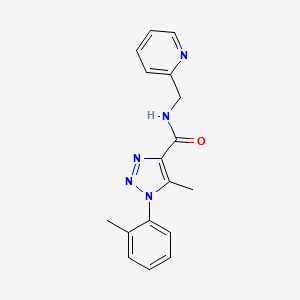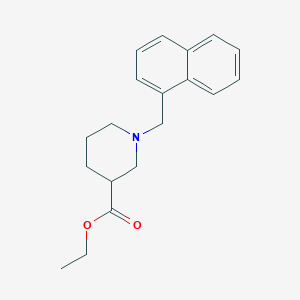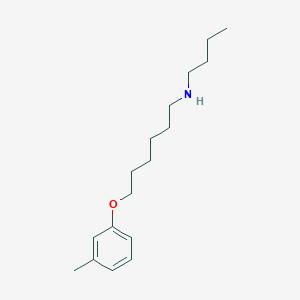
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione (DEPPD) is a chemical compound that belongs to the class of pyrrolidinediones. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DEPPD has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione involves its ability to inhibit the activity of certain enzymes, as mentioned above. Specifically, 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione binds to the active site of these enzymes, preventing them from breaking down neurotransmitters. This leads to an increase in the concentration of neurotransmitters, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters in the brain, which can have effects on mood, cognition, and behavior. 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects on neurotransmitter concentration can be easily measured. However, there are also limitations to its use. 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione can be toxic at high concentrations, and its effects on neurotransmitter concentration can be complex and difficult to interpret.
Orientations Futures
There are several future directions for the use of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione in scientific research. One potential direction is the study of its effects on specific neurotransmitter systems, such as the dopamine system. Another potential direction is the development of new analogs of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione that exhibit similar effects but with reduced toxicity. Overall, 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione remains a valuable tool for the study of various biological processes, and its potential applications in scientific research are vast.
Méthodes De Synthèse
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods. One common method involves the reaction of diethyl malonate with phenylhydrazine in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione. Another method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of sodium ethoxide, followed by treatment with acetic anhydride.
Applications De Recherche Scientifique
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have a variety of effects on the nervous system.
Propriétés
IUPAC Name |
3-(diethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15(4-2)12-10-13(17)16(14(12)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCYIZAJUFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-1-phenyl-pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)

![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)



![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)

